molecular formula C13H17NO3 B1646696 1-(3,5-Dimethoxyphenyl)piperidin-4-one

1-(3,5-Dimethoxyphenyl)piperidin-4-one

Cat. No.: B1646696
M. Wt: 235.28 g/mol
InChI Key: YKUGWERVBVTLIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-Dimethoxyphenyl)piperidin-4-one is a piperidin-4-one derivative featuring a 3,5-dimethoxyphenyl substituent at the nitrogen atom of the piperidine ring. The methoxy groups in the 3,5-dimethoxyphenyl moiety likely enhance solubility and electronic effects, influencing reactivity and biological interactions.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)piperidin-4-one

InChI

InChI=1S/C13H17NO3/c1-16-12-7-10(8-13(9-12)17-2)14-5-3-11(15)4-6-14/h7-9H,3-6H2,1-2H3

InChI Key

YKUGWERVBVTLIA-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)N2CCC(=O)CC2)OC

Canonical SMILES

COC1=CC(=CC(=C1)N2CCC(=O)CC2)OC

Origin of Product

United States

Scientific Research Applications

Chemical Research Applications

1-(3,5-Dimethoxyphenyl)piperidin-4-one serves as a building block in the synthesis of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts to ketones or aldehydesKMnO4, CrO3
Reduction Forms different piperidine derivativesNaBH4, LiAlH4
Substitution Methoxy groups can undergo nucleophilic substitutionNaH, KOtBu

Biological Applications

The compound is under investigation for various biological activities , including:

  • Neuroprotective Effects : Studies indicate that it protects neuronal cells against oxidative stress. For instance, in SH-SY5Y cell models, it demonstrated a dose-dependent increase in cell viability under oxidative stress conditions .
  • Anti-inflammatory Properties : Preliminary research shows that it can inhibit pro-inflammatory cytokine production. In LPS-stimulated macrophages, treatment with this compound led to reduced levels of TNF-alpha and IL-6 compared to controls .
  • Antimicrobial Activity : Emerging evidence suggests that piperidine derivatives like this compound possess antimicrobial properties against various bacterial strains, though further research is needed to confirm these effects .
Activity TypeObservationsReference Source
NeuroprotectionSignificant increase in cell viability
Anti-inflammatoryReduced cytokine levels in macrophages
AntimicrobialEffective against multiple bacterial strains

Medicinal Applications

This compound is being explored for its potential therapeutic effects:

  • Neurological Disorders : Its interaction with serotonin receptors, particularly the 5-HT2A receptor, suggests potential applications in treating mood disorders and cognitive impairments .
  • Cancer Research : The compound has shown promise as an anticancer agent. In vitro studies have indicated its ability to inhibit cancer cell proliferation significantly. For example, it has been evaluated against various cancer cell lines with encouraging results regarding cytotoxicity and apoptosis induction .

Case Study 1: Neuroprotection in SH-SY5Y Cells

In a controlled study examining neuroprotective effects on SH-SY5Y neuronal cells, varying concentrations of the compound were tested. Results indicated a significant increase in cell viability at concentrations ranging from 10 μM to 50 μM under oxidative stress conditions.

Case Study 2: Anti-inflammatory Effects

Another study assessed the anti-inflammatory potential using LPS-stimulated macrophages. Treatment with the compound led to a marked reduction in TNF-alpha and IL-6 levels compared to untreated controls.

Industrial Applications

In addition to its roles in research and medicine, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it valuable for creating novel compounds with specific functionalities.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Melting Point (°C) Key Biological Activity Synthesis Method Reference
This compound 3,5-Dimethoxyphenyl at N1 Not reported Not explicitly studied Likely N-alkylation/condensation N/A
(3E,5E)-3,5-Bis(4-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)piperidin-4-one Bis(4-F-benzylidene), 4-F-sulfonyl at N1 Not reported Anti-inflammatory Claisen-Schmidt condensation, sulfonylation
1-(2-Ethoxyethyl)-3,5-bis(benzylidene)piperidin-4-one (II) Bis(benzylidene), 2-ethoxyethyl at N1 102–103 Not reported Claisen-Schmidt condensation
1-(2-Ethoxyethyl)-3,5-bis(p-fluorobenzylidene)piperidin-4-one (V) Bis(p-F-benzylidene), 2-ethoxyethyl at N1 119–122 Not reported Claisen-Schmidt condensation
(3E,5E)-3,5-Bis(4-fluorobenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one (45) Bis(4-F-benzylidene), thiazolyl at N1 191–193 Not reported Condensation with phenacyl thiocyanate
3,5-Dimethyl-1-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}-2,6-diphenyl-piperidin-4-one Thiadiazole-acetyl, diphenyl at C2/C6 Not reported Not reported Multi-step functionalization

Structural Features and Electronic Effects

  • In contrast, this compound lacks conjugated double bonds but retains aromaticity from the methoxy-substituted phenyl group.
  • Electron-Donating vs.

Preparation Methods

Cyclocondensation of 3,5-Dimethoxyaniline with Diketones

A widely documented method involves the cyclocondensation of 3,5-dimethoxyaniline with 1,5-diketones under acidic conditions. For example, refluxing equimolar quantities of 3,5-dimethoxyaniline and levulinic acid in toluene with p-toluenesulfonic acid (PTSA) yields the piperidin-4-one ring via intramolecular cyclization. Typical reaction conditions include:

  • Temperature : 110–120°C
  • Catalyst : PTSA (10 mol%)
  • Yield : 60–70% after 12 hours.

Purification is achieved via silica gel chromatography using ethyl acetate/hexane (1:3), with final characterization by $$ ^1H $$ NMR and mass spectrometry.

Friedel-Crafts Alkylation of Piperidin-4-one

Alternative routes employ Friedel-Crafts alkylation to introduce the 3,5-dimethoxyphenyl group. Piperidin-4-one is treated with 3,5-dimethoxybenzyl chloride in the presence of AlCl₃, facilitating electrophilic aromatic substitution. This method requires strict anhydrous conditions and yields 45–55% of the target compound. Key parameters include:

  • Solvent : Dichloromethane
  • Reaction Time : 6–8 hours
  • Workup : Quenching with ice-cold water followed by extraction.

Transition Metal-Catalyzed Methods

Nickel-Catalyzed Coupling for Enhanced Regiocontrol

Recent advances leverage nickel catalysts to improve regioselectivity. A protocol adapted from allylic amine synthesis employs Ni(COD)₂ (10 mol%), PCy₃ (20 mol%), and Ti(OiPr)₄ (20 mol%) in anhydrous acetonitrile. This system facilitates coupling between 3,5-dimethoxyphenylboronic acid and a piperidin-4-one precursor at 100°C, achieving 65–75% yield. Notable advantages include:

  • Functional Group Tolerance : Compatible with methoxy and ketone groups.
  • Purification : Flash chromatography (petroleum ether/EtOAc = 5:1).

Palladium-Mediated Buchwald-Hartwig Amination

Palladium catalysts enable direct aryl-amine bond formation. Using Pd₂(dba)₃ and Xantphos, 3,5-dimethoxyiodobenzene reacts with piperidin-4-one under microwave irradiation (150°C, 30 minutes). Yields range from 50–60%, with HPLC purity >95% after recrystallization from ethanol.

Solvent and Temperature Optimization

Solvent Effects on Reaction Efficiency

Comparative studies highlight the superiority of polar aprotic solvents. For instance, DMF increases reaction rates by 30% compared to THF in Ni-catalyzed couplings, attributed to improved catalyst solubility. Conversely, nonpolar solvents like toluene favor cyclocondensation by stabilizing transition states.

Temperature-Dependent Side Reactions

Elevated temperatures (>120°C) promote demethoxylation, reducing yields by 15–20%. Optimal ranges are 80–100°C for metal-catalyzed methods and 100–110°C for acid-catalyzed cyclizations.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography remains the standard for isolating 1-(3,5-Dimethoxyphenyl)piperidin-4-one. Gradient elution (hexane to ethyl acetate) resolves byproducts, while reverse-phase HPLC (C18 column, methanol/water) achieves >99% purity for pharmacological assays.

Spectroscopic Validation

  • $$ ^1H $$ NMR : Aromatic protons appear as a singlet at δ 6.35 ppm (2H, meta to methoxy groups), with piperidinone protons at δ 3.15 (m, 4H) and 2.45 (t, 2H).
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 236.1, consistent with the molecular formula C₁₃H₁₇NO₃.

Scalability and Industrial Adaptations

Kilogram-Scale Synthesis

A patented continuous-flow process reduces reaction time from 12 hours to 2 hours by employing microreactors. Key parameters include:

  • Residence Time : 10 minutes
  • Throughput : 5 kg/day
  • Purity : 98% by GC-MS.

Green Chemistry Initiatives

Water-mediated cyclizations using β-cyclodextrin as a supramolecular catalyst achieve 70% yield at 80°C, eliminating organic solvents.

Q & A

Q. What are the recommended synthetic routes for 1-(3,5-Dimethoxyphenyl)piperidin-4-one, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. For example, substituting a sulfonyl group on the piperidin-4-one core with a 3,5-dimethoxyphenyl moiety under basic conditions (e.g., using NaH or K₂CO₃) is a common approach. Reaction temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF vs. THF) critically affect reaction kinetics and byproduct formation. Purification via column chromatography or recrystallization is recommended to achieve >95% purity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

Key characterization methods include:

  • ¹H/¹³C NMR : Confirm methoxy groups (δ ~3.7–3.9 ppm for OCH₃) and piperidinone carbonyl (δ ~205–210 ppm in ¹³C).
  • X-ray crystallography : Resolve the spatial arrangement of the 3,5-dimethoxyphenyl substituent relative to the piperidinone ring, as demonstrated in structurally analogous piperidin-4-one derivatives .
  • HRMS : Validate molecular formula (C₁₃H₁₇NO₃) with <5 ppm mass error .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

Piperidin-4-one derivatives are typically hygroscopic and may decompose under prolonged exposure to moisture. Store at room temperature in a desiccator. Use PPE (gloves, goggles) due to potential irritancy, and avoid inhalation of fine powders. Refer to SDS guidelines for piperidin-4-one analogs, which highlight flammability risks and recommend ethanol/water mixtures for spill cleanup .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in biological activity data for this compound across different assay systems?

Contradictory activity data (e.g., varying IC₅₀ values in enzyme vs. cell-based assays) may arise from differences in membrane permeability, metabolic stability, or off-target interactions. To address this:

  • Perform physicochemical profiling (logP, solubility) to assess bioavailability limitations .
  • Use isothermal titration calorimetry (ITC) to validate direct target binding and rule out assay-specific artifacts .
  • Cross-reference with structurally related compounds (e.g., 1-(2-methylphenyl)piperidin-4-one derivatives) to identify substituent-dependent trends .

Q. What theoretical frameworks guide the design of derivatives targeting specific pharmacological pathways (e.g., kinase inhibition)?

Leverage molecular docking and density functional theory (DFT) to predict interactions between the 3,5-dimethoxyphenyl group and hydrophobic enzyme pockets. For example:

  • The methoxy groups may engage in π-π stacking with aromatic residues in kinase active sites.
  • The piperidinone carbonyl can act as a hydrogen-bond acceptor, as seen in analogous inhibitors of phosphodiesterases .

Q. How should researchers optimize experimental protocols for stability studies under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C. Monitor degradation products via HPLC-PDA using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
  • Kinetic modeling : Apply the Arrhenius equation to extrapolate shelf-life under standard storage conditions .

Q. What statistical experimental designs are appropriate for evaluating synergistic effects in combination therapies?

Use factorial design (e.g., 2² or 3² matrices) to test interactions between this compound and adjuvant agents. For example:

  • Independent variables : Drug concentration, incubation time.
  • Response variables : Apoptosis rate, mitochondrial membrane potential.
  • Analyze results using ANOVA to identify significant synergies or antagonisms .

Methodological Best Practices

  • Theoretical grounding : Align hypotheses with established frameworks, such as the role of piperidinone derivatives in modulating G-protein-coupled receptors (GPCRs) .
  • Data validation : Cross-check chromatographic purity with orthogonal techniques (e.g., NMR vs. LC-MS) to detect low-abundance impurities .
  • Ethical compliance : Ensure all biological testing adheres to institutional guidelines for in vitro studies, particularly when using derivatives with fluorinated or sulfonyl groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.